molecular formula C14H13N3O4S B11613987 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol

Cat. No.: B11613987
M. Wt: 319.34 g/mol
InChI Key: HLBLNCBFYZSKQP-XNTDXEJSSA-N
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Description

2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that features a furan ring, a benzisothiazole moiety, and a hydrazone linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONE typically involves the condensation of 2-furaldehyde with a hydrazine derivative of benzisothiazole. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst
  • Temperature: Room temperature to reflux conditions
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

  • Continuous flow reactors for better control of reaction conditions
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydrazone linkage.

    Reduction: Reduction reactions could target the carbonyl groups or the benzisothiazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the furan or benzisothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents or nucleophiles like amines or thiols

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Compounds with similar structures have been investigated for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Biological Activity: The compound might interact with specific enzymes or receptors, inhibiting their activity.

    Catalysis: It could act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

    2-Furaldehyde Hydrazones: Compounds with similar hydrazone linkages.

    Benzisothiazole Derivatives: Compounds containing the benzisothiazole moiety.

Uniqueness

The unique combination of the furan ring, benzisothiazole moiety, and hydrazone linkage may confer specific properties that are not found in other compounds. This could include unique biological activities or specific reactivity in chemical reactions.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-furan-2-ylmethylideneamino]amino]ethanol

InChI

InChI=1S/C14H13N3O4S/c18-8-7-17(15-10-11-4-3-9-21-11)14-12-5-1-2-6-13(12)22(19,20)16-14/h1-6,9-10,18H,7-8H2/b15-10+

InChI Key

HLBLNCBFYZSKQP-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC=CO3

Origin of Product

United States

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